An In-depth Technical Guide to the Physicochemical Properties of 1-(2,4-Difluorophenyl)-2-methylpropan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 1-(2,4-Difluorophenyl)-2-methylpropan-1-amine
Introduction
In the landscape of modern drug discovery and development, a comprehensive understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of the core physicochemical properties of 1-(2,4-difluorophenyl)-2-methylpropan-1-amine (CAS: 1021001-13-7) .
Note: This guide focuses on 1-(2,4-difluorophenyl)-2-methylpropan-1-amine as a well-documented analogue, due to the absence of a verifiable CAS number for the closely related "1-(2,4-Difluorophenyl)-2,2-dimethylpropan-1-amine" in major chemical databases at the time of publication.
This document is intended for researchers, scientists, and drug development professionals, offering not only a compilation of key data but also detailed, field-proven experimental protocols for their determination. The methodologies described herein are grounded in established scientific principles to ensure data integrity and reproducibility, which are the cornerstones of successful pharmaceutical development.
Physicochemical Characterization
The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its identity and the systematic evaluation of its fundamental physical and chemical properties.
Identity and Structure
The structural and basic molecular information for 1-(2,4-difluorophenyl)-2-methylpropan-1-amine is summarized below.
| Property | Value | Source |
| IUPAC Name | 1-(2,4-difluorophenyl)-2-methylpropan-1-amine | - |
| CAS Number | 1021001-13-7 | [1] |
| Molecular Formula | C₁₀H₁₃F₂N | - |
| Molecular Weight | 185.21 g/mol | - |
| Chemical Structure | ``` | |
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Workflow for Thermodynamic Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like an amine, the pKa of its conjugate acid dictates the extent of ionization at a given pH, which profoundly impacts its solubility, permeability, and receptor binding.
Potentiometric titration is a highly accurate method for pKa determination.
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Sample Preparation: Dissolve a precisely weighed amount of 1-(2,4-difluorophenyl)-2-methylpropan-1-amine in a suitable solvent, typically a co-solvent system like methanol/water, to ensure complete dissolution.
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Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel with a magnetic stirrer and immerse the pH electrode.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant, allowing the system to equilibrate.
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Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at which 50% of the amine is protonated (the half-equivalence point). This can be determined from the inflection point of the first derivative of the titration curve.
| Parameter | Value |
| Experimental pKa | |
| Standard Deviation |
Table for recording experimental pKa data.
Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (LogP) Assessment
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a drug's ability to cross cell membranes.
This method offers a faster alternative to the traditional shake-flask method and requires less compound.
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Calibration Standards: Select a set of standard compounds with known LogP values that bracket the expected LogP of the test compound.
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Chromatographic System: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).
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Analysis of Standards: Inject each standard compound and record its retention time.
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Calibration Curve: Plot the logarithm of the retention factor (k') for each standard against its known LogP value to generate a calibration curve. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time.
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Analysis of Test Compound: Inject 1-(2,4-difluorophenyl)-2-methylpropan-1-amine under the same chromatographic conditions and determine its retention time.
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LogP Calculation: Calculate the k' for the test compound and use the calibration curve to determine its LogP.
| Parameter | Value |
| Experimental LogP | |
| Correlation Coefficient (r²) |
Table for recording experimental LogP data.
Workflow for HPLC-Based LogP Determination.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies expose the compound to stress conditions more severe than those used in accelerated stability testing.
The following conditions are based on ICH guidelines.
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Acidic Hydrolysis: Expose the compound to 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.
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Basic Hydrolysis: Expose the compound to 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.
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Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
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Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
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Photolytic Degradation: Expose the compound (in solution and as a solid) to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
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Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method to separate the parent compound from any degradation products.
Conclusion
The physicochemical properties of 1-(2,4-difluorophenyl)-2-methylpropan-1-amine are critical to its development as a potential therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the systematic characterization of this and other novel chemical entities. Adherence to these well-established methodologies will ensure the generation of high-quality, reliable data, thereby facilitating informed decision-making throughout the drug development process.
References
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PubChemLite. 1-(2,4-difluorophenyl)-2,2-dimethylpropan-1-amine. Available from: [Link]
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NextSDS. 1-(2,4-difluorophenyl)-2-methylpropan-1-amine — Chemical Substance Information. Available from: [Link]
